
N-cyclohexyl-2-methoxypyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-methoxypyridin-3-amine is an organic compound with the molecular formula C12H18N2O It is a derivative of pyridine, featuring a cyclohexyl group attached to the nitrogen atom and a methoxy group at the second position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methoxypyridin-3-amine typically involves the reaction of 2-methoxypyridin-3-amine with cyclohexylamine. The process can be carried out under mild conditions, often using a solvent such as methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-2-methoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where the methoxy or cyclohexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-methoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-methoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methoxy-N-(1-methylcyclohexyl) pyridin-3-amine: Similar in structure but with a methylcyclohexyl group instead of a cyclohexyl group.
N-(2-methylpentan-2-yl)pyridin-3-amine: Features a different alkyl group attached to the nitrogen atom.
Uniqueness
N-cyclohexyl-2-methoxypyridin-3-amine is unique due to its specific combination of a cyclohexyl group and a methoxy group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
N-cyclohexyl-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-11(8-5-9-13-12)14-10-6-3-2-4-7-10/h5,8-10,14H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
MVHJJPPXCFFWMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
amine](/img/structure/B13318302.png)
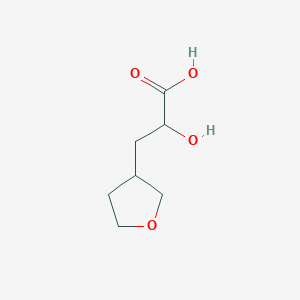

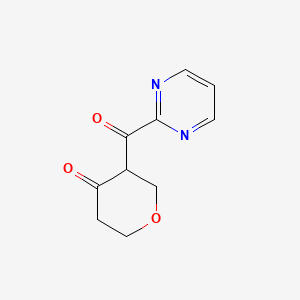
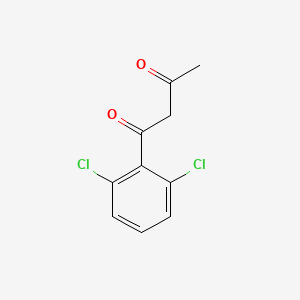


![1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13318346.png)
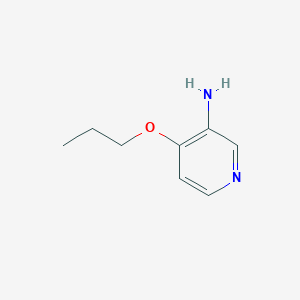
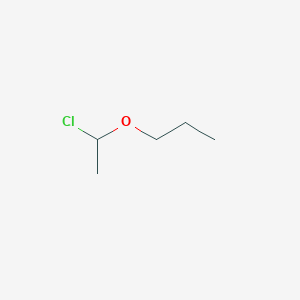

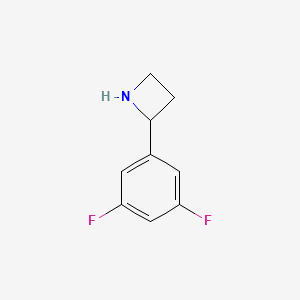
![4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13318377.png)
